7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. Its unique structure, which includes a triazole ring fused to a pyrimidine ring, imparts distinct chemical and biological properties.
Mechanism of Action
- Allosteric Binding : Differential scanning fluorimetry studies suggest that this compound may destabilize the reverse transcriptase (RT) heterodimer (composed of p51 and p66 subunits) by binding allosterically at their interface.
- Inhibition of RNA Polymerase : Another related compound based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold showed promising inhibition of influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of hydrazine derivatives with pyrimidine precursors. One common method is the cyclization of 5-methyl-1,2,4-triazole-3-carboxylic acid hydrazide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety protocols are strictly followed to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with a hydroxy group instead of a hydrazinyl group.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Another derivative with a hydroxyl group at the 7-position.
Uniqueness
7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-4-2-5(11-7)12-6(10-4)8-3-9-12/h2-3,11H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAXZVMYLDNQTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334474 |
Source
|
Record name | BAS 09857996 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37140-08-2 |
Source
|
Record name | BAS 09857996 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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